N-Boc-(tosyl)methylamine
Description
General Significance of N-Boc and Tosyl Protecting Groups in Contemporary Synthetic Chemistry
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. researchgate.net Its popularity stems from its ease of introduction, typically by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. researchgate.netrsc.org Crucially, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which allows for selective deprotection without affecting other acid-labile groups. researchgate.net
The tosyl (Ts) group , derived from p-toluenesulfonic acid, is a common protecting group for amines and alcohols. wikipedia.org As a strong electron-withdrawing group, it renders the nitrogen or oxygen atom to which it is attached significantly less nucleophilic. wikipedia.org The tosyl group is known for its high stability to a broad spectrum of reagents and reaction conditions. Its removal often requires harsher conditions, such as strong acids or reducing agents like sodium in liquid ammonia. wikipedia.org This differential stability between the Boc and tosyl groups allows for orthogonal protection strategies, where one group can be selectively removed in the presence of the other. organic-chemistry.org
Contextualization of N-Boc-(tosyl)methylamine within N-Methylated Amine Chemistry
N-methylated amines are prevalent structural motifs in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The introduction of a methyl group on a nitrogen atom can significantly influence a molecule's pharmacological properties, such as its potency, selectivity, and metabolic stability. Consequently, the development of efficient and selective methods for the synthesis of N-methylated amines is of paramount importance in medicinal chemistry and drug discovery.
This compound serves as a practical and effective reagent for the introduction of a protected N-methylamine fragment. The presence of both the Boc and tosyl groups on the same methylamine (B109427) unit provides a dual-protection strategy that offers synthetic flexibility.
Overview of this compound as a Precursor and Synthetic Intermediate
This compound acts as a key precursor in multi-step synthetic sequences. Its utility lies in its ability to participate in various chemical transformations, followed by the selective removal of its protecting groups to unmask the desired N-methylamine functionality at a later stage. The tosyl group can act as a leaving group in nucleophilic substitution reactions, while the Boc-protected nitrogen remains unreactive. This allows for the construction of more complex molecular architectures.
The compound's physical and chemical properties are summarized in the table below:
| Property | Value |
| IUPAC Name | tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |
| Synonyms | tert-Butyl (tosylmethyl)carbamate, (Toluene-4-sulfonylmethyl)carbamic acid tert-butyl ester sigmaaldrich.com |
| CAS Number | 433335-00-3 sigmaaldrich.comepa.govscbt.com |
| Molecular Formula | C₁₃H₁₉NO₄S sigmaaldrich.comscbt.com |
| Molecular Weight | 285.36 g/mol sigmaaldrich.comscbt.com |
| Melting Point | 115-119 °C sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJECUHBEAHRZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436170 | |
| Record name | N-Boc-(tosyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433335-00-3 | |
| Record name | N-Boc-(tosyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-(tosyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Boc Tosyl Methylamine and Its Derivatives
Strategies for the Preparation of N-Boc-(tosyl)methylamine
The preparation of this compound is a multi-step process that begins with the protection of a methylamine (B109427) precursor, followed by the introduction of the tosyl group.
N-Boc Protection of Methylamines and Related Substrates
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. Its stability under a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses. nih.gov
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reaction is typically carried out in the presence of a base or a catalyst to facilitate the N-tert-butyloxycarbonylation of the amine. A variety of catalytic systems have been developed to improve the efficiency and selectivity of this transformation.
Several modern approaches have focused on environmentally benign and highly efficient methods. For instance, water-mediated, catalyst-free N-tert-butyloxycarbonylation of amines has been reported as a simple and eco-friendly protocol. nih.gov This method often results in excellent yields of the corresponding monocarbamate with short reaction times. nih.gov Other notable catalytic systems include the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for chemoselective mono-N-Boc protection of structurally diverse amines. researchgate.netorganic-chemistry.org This system is advantageous as the catalyst can be recycled. organic-chemistry.org Guanidine hydrochloride has also been employed as an effective organocatalyst for the N-Boc protection of amino groups. researchgate.net
| Catalyst/System | Key Features |
| Water-mediated, catalyst-free | Eco-friendly, simple, excellent yields, short reaction times. nih.gov |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Solvent and catalyst, chemoselective, recyclable catalyst. researchgate.netorganic-chemistry.org |
| Guanidine hydrochloride | Organocatalyst, efficient for amines, amino acids, and peptides. researchgate.net |
| Yttria-zirconia based catalyst | Heterogeneous, excellent yields. researchgate.net |
| Indion 190 resin | Heterogeneous, chemoselective. researchgate.net |
| Thiamine hydrochloride | Eco-friendly, solvent-free, chemoselective. researchgate.net |
Chemoselectivity is a critical consideration in the N-Boc protection of molecules containing multiple functional groups. Methodologies have been developed to selectively protect the amine functionality without affecting other reactive groups. For example, the use of HFIP as a catalyst has been shown to achieve chemoselective mono-N-Boc protection without competitive side reactions like the formation of isocyanates or ureas. researchgate.netorganic-chemistry.org Similarly, catalyst-free N-tert-butyloxycarbonylation in water demonstrates high chemoselectivity, affording optically pure N-t-Boc derivatives from chiral amines and amino acid esters without racemization. organic-chemistry.org
A significant challenge in the protection of amino alcohols is the potential for oxazolidinone formation. However, several methods, including the use of HFIP and catalyst-free conditions in water, have successfully yielded N-Boc derivatives without this side reaction. researchgate.netorganic-chemistry.org The use of sulfonic-acid-functionalized silica (B1680970) as a heterogeneous catalyst also provides a general and chemoselective method for the preparation of N-Boc derivatives of a wide range of amines, including aliphatic, aromatic, and heteroaromatic amines, as well as aminols and amino-esters. researchgate.net
Tosyl Group Introduction and Functionalization
The tosyl group (Ts) is a derivative of p-toluenesulfonic acid and is commonly used as a protecting group for amines and alcohols. wikipedia.org It is typically introduced by reacting the substrate with tosyl chloride (TsCl) in the presence of a base. wikipedia.org In the synthesis of this compound, the tosyl group is introduced after the N-Boc protection of methylamine. This transforms the methyl group into a functionalized moiety that can participate in subsequent reactions.
The tosyl group is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. This property is exploited in the synthesis of various derivatives. The introduction of the tosyl group onto N-Boc-methylamine provides a key intermediate for further synthetic manipulations.
Synthesis of Derivatives Utilizing this compound as a Building Block
This compound serves as a valuable synthetic intermediate, particularly in the preparation of N-methylamino acid derivatives, which are important components in the synthesis of peptides and peptoids.
Preparation of N-Methylamino Acid Derivatives for Peptide and Peptoid Synthesis
A common method for the synthesis of N-methylamino acids involves the N-methylation of N-acyl or N-carbamoyl amino acids using reagents like sodium hydride and methyl iodide. monash.edu The use of N-Boc protected amino acids in this reaction has been shown to produce optically pure N-methylamino acid derivatives. cdnsciencepub.com
Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics with side chains attached to the nitrogen atom of the peptide backbone rather than the α-carbon. genscript.com This structural modification imparts resistance to proteolytic degradation. genscript.com The synthesis of peptoids is often carried out using a sub-monomer method, which involves a two-step process of acylation followed by nucleophilic displacement. genscript.comqyaobio.com this compound can be envisioned as a precursor to N-Boc-methylamine, which can then be used in the synthesis of N-methylated building blocks for peptoid assembly.
| Derivative Class | Synthetic Utility | Key Features |
| N-Methylamino Acids | Building blocks for peptides. nagoya-u.ac.jpnih.gov | Enhanced metabolic stability, conformational control. nagoya-u.ac.jp |
| Peptoids | Peptidomimetics with therapeutic potential. genscript.comqyaobio.com | Protease resistance, diverse side chains. genscript.com |
Asymmetric Synthesis of N-Boc Heterocycles via Lithiation Chemistry
The directed lithiation of N-Boc protected heterocycles has emerged as a powerful technique for the stereoselective functionalization of the carbon atom alpha to the nitrogen. whiterose.ac.uk This approach typically involves deprotonation using a strong organolithium base in the presence of a chiral ligand, which generates a configurationally stable α-aminoorganolithium intermediate that can be trapped by various electrophiles. nih.govrsc.org
Synthesis of Substituted Pyrrolidines and Piperidines
The asymmetric lithiation-trapping of N-Boc pyrrolidine (B122466) and N-Boc piperidine (B6355638) provides a direct route to α-substituted and α,α'-disubstituted derivatives. whiterose.ac.ukwhiterose.ac.uk Lithiation of N-Boc-2-arylpiperidines and pyrrolidines at the benzylic position, followed by electrophilic substitution, can create quaternary stereocenters with little to no loss of enantiomeric purity. nih.gov For instance, N-Boc-2-lithio-2-arylpiperidines have been found to be configurationally stable at -80 °C in diethyl ether, while the corresponding pyrrolidine analogues are stable at -60 °C. nih.gov
Studies have demonstrated that lithiation of N-Boc pyrrolidine with sec-butyllithium (B1581126) (s-BuLi) and subsequent electrophilic trapping can yield a wide range of racemic α-substituted pyrrolidines in good yields (67-84%). whiterose.ac.uk The methodology has been extended to create more complex structures, including the synthesis of tetra-substituted pyrrolidines. whiterose.ac.ukcore.ac.uk In some cases, the diastereoselectivity of the reaction can be controlled by existing substituents on the ring, which direct the approach of the organolithium base. whiterose.ac.uk
Enantioselective Lithiation and Electrophilic Trapping Strategies
Enantioselective functionalization is achieved by using a complex of an organolithium reagent, such as s-BuLi, and a chiral diamine ligand. acs.org The naturally occurring alkaloid (-)-sparteine (B7772259) has been a cornerstone ligand for this transformation, although synthetic surrogates are also employed. whiterose.ac.ukacs.org This strategy facilitates the enantioselective deprotonation of N-Boc heterocycles like pyrrolidine, piperidine, and piperazine (B1678402). acs.orgbeilstein-journals.org
The process involves the formation of a lithiated intermediate that is configurationally stable for a short period at temperatures ranging from -50 °C to -20 °C. acs.org This transient species can then be trapped by an electrophile or undergo transmetalation followed by cross-coupling reactions to yield the desired functionalized N-Boc heterocycles. acs.org Research has shown that this method can produce substituted N-Boc heterocycles in yields of 47–95% and with enantiomeric ratios (er) ranging from 77:23 to 93:7. acs.org For N-Boc pyrrolidine, products can be generated in approximately 90:10 er even at temperatures as high as -20 °C. acs.org A kinetic resolution approach using n-butyllithium in the presence of sparteine (B1682161) has also been successful for N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, achieving high levels of enantioselectivity. rsc.org
| N-Boc Heterocycle | Conditions (Base/Ligand, Temp) | Electrophile | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| N-Boc-pyrrolidine | s-BuLi / (-)-sparteine, -50 °C | MeI | 75 | 88:12 |
| N-Boc-pyrrolidine | s-BuLi / (+)-sparteine surrogate, -30 °C | MeI | 85 | 89:11 |
| N-Boc-piperidine | s-BuLi / (-)-sparteine, -50 °C | TMSCl | 95 | 77:23 |
| N-Boc-piperazine derivative | s-BuLi / (-)-sparteine, -20 °C | PhCHO | 65 | 85:15 |
Synthesis of Nitrogen-Containing Fused Heterocyclic Systems
The N-Boc group is instrumental in the synthesis of complex fused heterocyclic systems, where it serves to protect a nitrogen atom during multi-step reaction sequences.
Dipyrrolopyrazine Derivatives
The synthesis of 1,5-dihydrodipyrrolo[3,2-b:3′,2′-e]pyrazine derivatives utilizes N-Boc protection in a key step. rsc.orgresearchgate.net The strategy involves a Buchwald-Hartwig cross-coupling reaction. rsc.org Specifically, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine substrates are reacted with tert-butyl carbamate (B1207046) in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand like Xantphos. rsc.orgresearchgate.net This reaction selectively installs the N-Boc group at the 2-position, yielding the 2-N-Boc protected derivative. rsc.orgresearchgate.net This intermediate can then undergo further transformations, such as N-methylation followed by Boc deprotection with trifluoroacetic acid (TFA), to yield 2-N-methylamine derivatives, which are precursors to the final fused dipyrrolopyrazine systems. rsc.orgresearchgate.net
| Starting Material | Reagents | Product | Yield | Description |
|---|---|---|---|---|
| 2-bromo-3-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | t-butyl carbamate, Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-N-Boc-3-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | Good | Buchwald-Hartwig amination to install the N-Boc group. |
| 2-N-Boc-3-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | 1. MeI, NaH; 2. TFA | 3-chloro-N,5-dimethyl-5H-pyrrolo[2,3-b]pyrazin-2-amine | - | N-methylation followed by deprotection of the Boc group. |
Phthalazinone Derivatives
N-Boc protection is also employed in the synthesis of substituted phthalazinones. One method describes the synthesis of 2-[2-(methylamino)ethyl]-phthalazinone derivatives from lactams. researchgate.net In this process, the lactam is reacted with N-Boc derivatives of N-methylethanolamine under basic conditions (MeONa) or Mitsunobu conditions to produce an N-Boc protected phthalazinone intermediate. researchgate.net This intermediate is then deprotected to yield the final product. researchgate.net In a different approach, complex phthalazinone derivatives used as PARP inhibitors are synthesized by coupling a Boc-protected piperazine with a benzoic acid derivative, highlighting the role of the Boc group in facilitating the construction of the final molecule. google.com
Formation of Pyrrole (B145914) Derivatives via Tosylmethyl Isocyanide (TosMIC) Mediated Reactions
Tosylmethyl isocyanide (TosMIC) is a versatile reagent for synthesizing five-membered nitrogen-containing heterocycles, most notably in the Van Leusen pyrrole synthesis. mdpi.comnih.gov This reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor) under basic conditions. mdpi.commdpi.com The process is initiated by the deprotonation of TosMIC to form a carbanion, which then attacks the alkene. mdpi.com A subsequent intramolecular cycloaddition and elimination of the tosyl group yields the pyrrole ring. mdpi.com
While this compound itself is not the primary reagent, the pyrrole product from the Van Leusen reaction can be subsequently protected with a Boc group. For example, the reaction of TosMIC with acrylic acid pyrrolidide generates the corresponding pyrrole, which can then be treated with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to afford the N-Boc pyrrole derivative in good yield. mdpi.com This two-step sequence demonstrates how TosMIC-mediated reactions can be integrated into synthetic routes for N-Boc protected pyrroles. mdpi.comresearchgate.net
Application of Curtius Rearrangement in Generating Boc-Protected Amines
The Curtius rearrangement is a cornerstone transformation in organic synthesis, providing a reliable method for converting carboxylic acids into their corresponding amines with one less carbon atom. organic-chemistry.org A particularly valuable application of this reaction is the synthesis of N-Boc-protected amines, which are crucial intermediates in peptide synthesis, medicinal chemistry, and the creation of various organic molecules. wikipedia.orgallen.innih.gov The reaction's tolerance for a wide array of functional groups and its predictable stereochemistry make it a favored method. nih.gov
A significant advancement in this area is the development of a mild and efficient one-pot procedure that converts carboxylic acids directly into Boc-protected amines without the need to isolate the often unstable acyl azide (B81097) intermediate. organic-chemistry.org This method, developed by Hélène Lebel and Olivier Leogane, involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃). researchgate.net The reaction proceeds through an acyl azide, which then undergoes the Curtius rearrangement. organic-chemistry.orgresearchgate.net The efficiency of the rearrangement and subsequent trapping of the isocyanate is significantly enhanced by a catalytic system comprising zinc(II) triflate (Zn(OTf)₂) and tetrabutylammonium (B224687) bromide (Bu₄NBr). acs.orgorganic-chemistry.org
This one-pot protocol is notable for its mild conditions, typically running at low temperatures, and its compatibility with various substrates, including those with sensitive functional groups like unprotected ketones and alcohols. organic-chemistry.org The use of zinc triflate as a catalyst was found to be critical for achieving high yields. organic-chemistry.org
Detailed research has demonstrated the broad applicability of this method. The optimized conditions allow for the efficient synthesis of a diverse range of Boc-protected amines from tertiary, secondary, and primary carboxylic acids. organic-chemistry.org
Table 1: Synthesis of Boc-Protected Amines from Various Carboxylic Acids via One-Pot Curtius Rearrangement acs.orgorganic-chemistry.org
| Entry | Carboxylic Acid Substrate | Product (tert-Butyl Carbamate) | Yield (%) |
|---|---|---|---|
| 1 | Adamantanecarboxylic acid | tert-Butyl adamant-1-ylcarbamate | 99 |
| 2 | Pivalic acid | tert-Butyl pivalamidocarbamate | 98 |
| 3 | Cyclohexanecarboxylic acid | tert-Butyl (cyclohexyl)carbamate | 97 |
| 4 | Benzoic acid | tert-Butyl phenylcarbamate | 95 |
| 5 | Cinnamic acid | tert-Butyl (styryl)carbamate | 95 |
| 6 | Phenylacetic acid | tert-Butyl (benzyl)carbamate | 94 |
| 7 | 3-Cyclohexenecarboxylic acid | tert-Butyl (cyclohex-3-en-1-yl)carbamate | 93 |
Reaction Conditions: Carboxylic acid (1 equiv), Boc₂O (1.1 equiv), NaN₃ (3.5 equiv), Bu₄NBr (15 mol %), Zn(OTf)₂ (3.3 mol %). acs.orgorganic-chemistry.org
Furthermore, the methodology has been successfully applied to the synthesis of protected amino acids. acs.org When chiral, enantioenriched carboxylic acids are used, the rearrangement proceeds with retention of the stereocenter's configuration, although slight erosion of the enantiomeric excess was noted under standard conditions. acs.org This could be mitigated by the addition of tert-butyl alcohol to the reaction mixture, which resulted in almost no loss of enantiomeric excess. acs.org The ability to perform this transformation efficiently and stereoselectively highlights the power of the Curtius rearrangement in modern organic synthesis. nih.govnih.gov
Reactivity and Chemical Transformations of N Boc Tosyl Methylamine Derivatives
Deprotection Strategies for the N-Boc Group in N-Boc-(tosyl)methylamine Systems
The removal of the Boc group is a fundamental step in synthetic sequences, unmasking the amine for further functionalization. The choice of deprotection method is crucial, especially in multifunctional systems, to ensure selectivity and compatibility with other present groups.
The most common method for the cleavage of the N-Boc group is acid-catalyzed hydrolysis. fishersci.co.uk Strong acids are typically employed, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the reagents of choice. fishersci.co.ukresearchgate.netmasterorganicchemistry.com The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which triggers fragmentation into the free amine, carbon dioxide, and a stabilized tertiary carbocation (isobutylene). total-synthesis.com This process is generally fast and efficient, often conducted at room temperature in solvents like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukcommonorganicchemistry.com
A potential side reaction involves the alkylation of nucleophilic sites on the substrate by the liberated t-butyl cation. acsgcipr.org To mitigate this, scavengers can be added to the reaction mixture. organic-chemistry.org The scope of acid-catalyzed deprotection is broad, tolerating a wide array of functional groups. sigmaaldrich.com However, one of the primary challenges is the lack of selectivity relative to other acid-sensitive functionalities, which can be problematic in the synthesis of complex molecules. acs.orgnih.gov
Various acidic conditions have been reported for N-Boc deprotection, each with specific applications and limitations. The use of p-toluenesulfonic acid (pTSA) in a deep eutectic solvent (DES) with choline (B1196258) chloride has been described as an efficient and sustainable method. mdpi.com Research has also shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.org
Table 1: Selected Acidic Conditions for N-Boc Deprotection
| Acid Reagent | Solvent(s) | Conditions | Notes | Citations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours | Very common, effective, but corrosive. researchgate.netmasterorganicchemistry.comcommonorganicchemistry.com | researchgate.netmasterorganicchemistry.comcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Room Temperature | Widely used, can be prepared as a solution in an organic solvent. fishersci.co.ukrsc.org | fishersci.co.ukrsc.org |
| p-Toluenesulfonic Acid (TsOH) | 1,2-Dimethoxyethane (DME) | 40°C, 2 hours | Offers an alternative to volatile and corrosive acids like TFA or HCl. sigmaaldrich.com | sigmaaldrich.com |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) / Water | - | An effective and environmentally benign option. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature, 1-4 hours | A mild method effective for a diverse set of substrates. rsc.orgnih.gov | rsc.orgnih.gov |
| Choline Chloride / pTSA (DES) | Neat (DES as solvent) | Room Temperature, 10-30 min | Green and sustainable method with short reaction times. mdpi.com | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Metal-Catalyzed Selective Deprotection (e.g., Iron(III) Catalysis)
As an alternative to strong acids, metal-catalyzed methods have emerged for the selective deprotection of the N-Boc group. Iron(III) salts, in particular, have been identified as sustainable, inexpensive, and efficient catalysts for this transformation. rsc.orgrsc.orgresearchgate.netcsic.es This method offers a clean and practical route for removing the Boc group from N,N'-diprotected amines and amino acid derivatives. rsc.orgresearchgate.net
The deprotection is effective for substrates where the nitrogen atom is also protected by other groups such as tosyl (Ts), mesyl (Ms), and even the benzyloxycarbonyl (Cbz) group, demonstrating high selectivity. rsc.org The reaction is typically carried out using catalytic amounts of an iron(III) salt, such as iron(III) chloride (FeCl₃), in a solvent like dichloromethane. rsc.orgresearchgate.net The process is often high-yielding and does not require extensive purification. rsc.org The scope of this methodology is broad, showing tolerance for various functionalities, including internal double bonds and ester groups, although it may fail in the presence of free hydroxyl groups. rsc.org
Table 2: Iron(III)-Catalyzed N-Boc Deprotection of N-Boc,N-PG¹ Protected Amines
| Substrate (PG¹) | Iron(III) Salt | Conditions | Yield (%) | Citations |
| Tosyl (Ts) | FeCl₃ (1 equiv.) | CH₂Cl₂, rt | Quantitative | rsc.org |
| Mesyl (Ms) | FeCl₃ (1 equiv.) | CH₂Cl₂, rt | Quantitative | rsc.org |
| Nosyl (Ns) | FeCl₃ (1 equiv.) | CH₂Cl₂, rt | Quantitative | rsc.org |
| Benzyloxycarbonyl (Cbz) | FeCl₃ (1 equiv.) | CH₂Cl₂, rt | Quantitative | rsc.org |
| Acetate (Ac) | FeCl₃ (1 equiv.) | CH₂Cl₂, rt | Quantitative | rsc.org |
| Boc | FeCl₃ (1 equiv.) | CH₂Cl₂, rt | Quantitative | rsc.org |
This table is interactive and showcases data for the selective deprotection of the N-Boc group in the presence of another protecting group (PG¹) using iron(III) catalysis. Data sourced from López-Soria et al. (2015). rsc.org
Orthogonal Protecting Group Strategies in Multi-Functionalized Systems
Orthogonal protection is a critical strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group without affecting others. wikipedia.orgorganic-chemistry.org This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions. masterorganicchemistry.com
In systems containing an this compound moiety, the Boc group plays a key role in orthogonal strategies. The Boc group is acid-labile, making it orthogonal to groups that are removed under different conditions, such as:
Fmoc (9-fluorenylmethyloxycarbonyl) group: Cleaved by bases like piperidine (B6355638). total-synthesis.comwikipedia.org
Cbz (benzyloxycarbonyl) group: Removed by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com
This orthogonality allows for precise synthetic planning. For instance, in a molecule containing both an N-Boc and an N-Fmoc protected amine, the Fmoc group can be removed with a base to reveal a free amine for subsequent reaction, while the N-Boc group remains intact. Later in the synthetic route, the Boc group can be cleaved with acid. The iron(III)-catalyzed deprotection further highlights this selectivity, as it can remove a Boc group in the presence of a Cbz group, which is valuable for peptide synthesis. rsc.org
Transformations Involving the Tosyl Moiety
The tosyl group is not merely a component of the this compound structure but an active participant in chemical transformations, primarily by functioning as an excellent leaving group.
The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions, particularly SN2 reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com Its effectiveness stems from the fact that the tosylate anion is a very weak base, a consequence of its charge being delocalized through resonance across the three oxygen atoms and the aromatic ring. libretexts.org
In synthetic chemistry, alcohols, which are poor leaving groups (as OH⁻ is a strong base), are often converted into tosylates to facilitate substitution reactions. wikipedia.orgmasterorganicchemistry.com This transformation is achieved by reacting the alcohol with tosyl chloride (TsCl), typically in the presence of a base like pyridine. masterorganicchemistry.com The stereochemistry at the carbon atom is retained during the formation of the tosylate. masterorganicchemistry.comlibretexts.org In the context of this compound derivatives where the tosyl group is attached to a carbon atom, this carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles, displacing the stable tosylate anion.
The leaving group ability of the tosyl group is instrumental in facilitating intramolecular cyclization reactions to form various heterocyclic structures. organic-chemistry.org A notable example is the synthesis of 1,2,3-benzotriazines. acs.org In this process, a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative is treated with a base. The base abstracts the acidic proton on the carbon atom situated between the isocyanide and the tosyl group. The resulting anion then acts as an intramolecular nucleophile, attacking the electrophilic azide (B81097) group. This initiates a cyclization cascade that results in the formation of the triazine ring and the expulsion of the tosyl group. acs.org
Similarly, the tosyl group plays a crucial role in the synthesis of other N-heterocycles, such as piperazines. nih.govresearchgate.net In these syntheses, intramolecular nucleophilic substitution, where an amine attacks a carbon atom bearing a tosylate, leads to ring closure. The tosyl group's capacity to act as a leaving group is thus a key driving force for the formation of these cyclic structures.
Reactions of the N-Methylamine Component
The nitrogen atom in N-protected amino acids and amines, including those with Boc and tosyl groups, possesses sufficient acidity to be deprotonated by a strong base, facilitating subsequent alkylation. monash.edu This provides a direct pathway to N-alkylated products.
One of the most widely used methods for the N-methylation of N-acyl and N-carbamoyl protected amino acids involves the use of sodium hydride (NaH) and methyl iodide (MeI). monash.edu This method, developed by Benoiton and coworkers, has been successfully applied to a broad range of amino acid derivatives. monash.eduresearchgate.net The reaction is typically performed in a solvent mixture like tetrahydrofuran (THF) and dimethylformamide (DMF). monash.edu Initially, treating N-protected amino acids with excess NaH and MeI at elevated temperatures led to the formation of N-methyl methyl esters, which then required saponification to yield the desired N-methyl amino acids. monash.edu However, it was discovered that conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) allows for direct N-methylation without esterification of the carboxylic acid. monash.eduresearchgate.net
For N-tert-butyloxycarbonyl (Boc) protected amino acids, this methylation is generally efficient for neutral amino acids. researchgate.net For instance, the N-methylation of N-Boc-O-benzylthreonine and N-Boc-O-benzyltyrosine proceeds smoothly using NaH/MeI in THF at room temperature. researchgate.net However, the conditions must be carefully controlled for sensitive substrates. In the case of N-Boc-O-benzylserine, performing the reaction at room temperature can lead to a β-elimination side reaction, yielding the N-methyldehydroalanine derivative. researchgate.net This side reaction can be completely suppressed by lowering the reaction temperature to 5 °C. researchgate.net The acidity of the N-H bond, enhanced by the electron-withdrawing protecting group (like Boc or tosyl), is key to the success of this alkylation strategy. monash.edu
| N-Protecting Group | Substrate Example | Reagents & Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Boc | N-Boc-O-benzylthreonine | NaH, MeI, THF, Room Temp. | N-Boc-N-methyl-O-benzylthreonine | Efficient methylation for neutral amino acids. | researchgate.net |
| Boc | N-Boc-O-benzylserine | NaH, MeI, THF, 5 °C | N-Boc-N-methyl-O-benzylserine | Lowering temperature prevents β-elimination. | researchgate.net |
| Tosyl | N-Tosyl-α-amino acids | NaOH, MeI, 65-70 °C | N-Tosyl-N-methyl-α-amino acids | A major drawback is the harsh conditions required for tosyl group removal. | monash.edu |
| Boc, Acyl, Tosyl | Generic N-protected amino acids | NaH, MeI (8 equiv.), THF/DMF, 80 °C | N-Methyl methyl esters | High temperature leads to concomitant esterification. | monash.edu |
The conversion of N-Boc protected amines to their corresponding N-methyl amines is a valuable transformation. A magnesium-catalyzed reduction of carbamates, including N-Boc protected amines, offers a method to obtain N-methyl amines. organic-chemistry.org
A common multistep strategy for producing N-Boc-α-methylamines involves the complete reduction of the carboxyl group of an N-Boc-protected amino acid. acs.org This process typically includes the following steps:
Reduction to Hydroxymethyl : The carboxylic acid functional group of the N-Boc-amino acid is first reduced to a primary alcohol (a hydroxymethyl group) using a reducing agent like borane (B79455) (BH₃) or lithium borohydride (B1222165) (LiBH₄). acs.org
Activation of the Hydroxyl Group : The resulting hydroxymethyl group is then activated by converting it into a good leaving group, often a tosylate, by reacting it with tosyl chloride. acs.org
Reduction of the Tosylate : The tosylate is subsequently reduced to a methyl group. acs.org One method for this final reduction involves using zinc powder and sodium iodide. acs.org Another approach is catalytic transfer hydrogenolysis. acs.org For instance, the reduction of an iodo intermediate, formed from the tosylate, to the final N-Boc-α-methylamine can be achieved using catalytic palladium on carbon (Pd/C) with triethylsilane (TES) as a hydrogen source, where the addition of a base like diisopropylethylamine (DIEA) is crucial to neutralize the HI byproduct that can poison the catalyst. acs.org
| Starting Material | Step 1: Reagent | Intermediate 1 | Step 2: Reagent | Intermediate 2 | Step 3: Reagent | Final Product | Reference |
|---|---|---|---|---|---|---|---|
| N-Boc-amino acid | Borane (BH₃) | N-Boc-amino alcohol | Tosyl chloride | N-Boc-amino tosylate | Raney Nickel (for thioether route) or Zn/NaI | N-Boc-α-methylamine | acs.org |
| N-Boc-amino alcohol | - | - | - | Iodo-intermediate | Pd/C, TES, DIEA | N-Boc-α-methylamine | acs.org |
Intermolecular Coupling and Addition Reactions
Palladium-catalyzed carboamination reactions are powerful tools for synthesizing nitrogen-containing heterocycles. nih.gov These reactions couple a carbon electrophile, such as an aryl halide, with a nitrogen nucleophile that has a tethered alkene. nih.gov The process results in cyclization and the formation of new C-N and C-C bonds. nih.gov
In the context of N-protected amino alkenes, the nature of the protecting group can significantly influence the reaction's stereochemical outcome. For N-Boc protected pent-4-enylamine derivatives, palladium-catalyzed carboamination with aryl bromides proceeds via a syn-aminopalladation of the alkene. nih.gov In contrast, when an N-tosyl protected pent-4-enylamine is used with an aryl triflate, the reaction proceeds through an anti-aminopalladation mechanism. nih.gov This mechanistic divergence leads to different diastereomeric products. nih.gov
The general mechanism for the N-Boc variant involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination to the alkene, syn-aminopalladation to form a five-membered ring, and finally reductive elimination to yield the substituted pyrrolidine (B122466) product and regenerate the Pd(0) catalyst. nih.gov
| N-Protecting Group | Alkene Substrate | Coupling Partner | Catalyst System | Mechanistic Pathway | Product Type | Reference |
|---|---|---|---|---|---|---|
| Boc | N-Boc-pent-4-enylamine derivative | Aryl Bromide | Pd(OAc)₂/Dpe-phos | syn-aminopalladation | Substituted Pyrrolidine | nih.gov |
| Tosyl | N-Tosyl-pent-4-enylamine | Aryl Triflate | Pd(OAc)₂/Dpe-phos | anti-aminopalladation | Substituted Pyrrolidine | nih.gov |
The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.orgwalisongo.ac.id This reaction is conducted under mild conditions and has found extensive use in organic synthesis. wikipedia.orggold-chemistry.org
In the synthesis of complex nitrogen-containing heterocycles like indoles and indazoles, protection of the ring's nitrogen atom is often necessary to prevent unwanted side reactions during Sonogashira coupling. thieme-connect.de Both Boc and tosyl groups have been employed for this purpose. In the indazole series, the Boc group has been shown to be more suitable than the tosyl group, which can be partially cleaved under the reaction conditions. thieme-connect.de For the indole (B1671886) series, however, the choice between a Boc, tosyl, or phenylsulfonyl protecting group did not significantly impact the reaction outcome. thieme-connect.de
The use of Boc-protected substrates is common in Sonogashira couplings. For example, sequential cross-coupling reactions on 5-bromo-3-iodoindoles, protected with a tosyl group, have been demonstrated. thieme-connect.de A Sonogashira reaction at the more reactive 3-iodo position can be performed selectively, leaving the 5-bromo position available for a subsequent coupling reaction. thieme-connect.de
Recent advancements include copper-free Sonogashira reactions. nih.gov A clean and high-yielding copper-free Sonogashira reaction of a Boc-protected alkynyl(aza)indole with 4-tolylacetylene has been reported using a silica-based diphenylphosphine (B32561) palladium catalyst. nih.gov
| Substrate | N-Protecting Group | Coupling Partner | Catalyst System | Key Observation | Reference |
|---|---|---|---|---|---|
| 3-Iodoindazole | Boc | Terminal Alkyne | Pd catalyst, CuI | Boc group is more suitable than tosyl, which can be cleaved. | thieme-connect.de |
| 3-Iodoindole | Boc or Tosyl | Terminal Alkyne | Pd catalyst, CuI | Choice of protecting group (Boc vs. Tosyl) was not critical. | thieme-connect.de |
| Boc-protected alkynyl(aza)indole | Boc | 4-Tolylacetylene | SiliaCat DPP-Pd | Demonstrates a clean, copper-free Sonogashira reaction. | nih.gov |
Mechanistic Investigations into Reactions of N Boc Tosyl Methylamine
Mechanisms of Directed Lithiation in N-Boc Heterocycles
The N-Boc group can function as a powerful directing group in the metalation of adjacent C-H bonds, a process known as directed ortho-lithiation (DoM) in aromatic systems, and more generally as directed deprotonation in heterocycles. whiterose.ac.uksemanticscholar.orgacs.org This strategy allows for the regioselective functionalization of otherwise unreactive positions. The lithiation of N-Boc heterocycles, such as pyrrolidines and piperidines, has been extensively studied. whiterose.ac.uk The process is typically carried out using a strong organolithium base, like s-butyllithium (s-BuLi), often in the presence of a chelating agent like sparteine (B1682161) for asymmetric transformations. whiterose.ac.ukwikipedia.org The mechanism involves the coordination of the lithium base to the carbonyl oxygen of the Boc group, which positions the base for the abstraction of a proton from the adjacent carbon atom. This results in the formation of a stabilized α-aminoorganolithium intermediate. whiterose.ac.uk The progress of the reaction can be monitored by in situ ReactIR™ spectroscopy by observing the shift in the carbamate (B1207046) C=O stretching frequency upon formation of the pre-lithiation complex, the lithiated intermediate, and finally the α-substituted product. whiterose.ac.uk A diamine-free protocol for the s-BuLi-mediated lithiation of N-Boc heterocycles has also been developed, with the lithiation being accomplished in THF at -30 °C. acs.org
Tin-lithium exchange is a robust and efficient method for the generation of organolithium reagents. umich.eduarkat-usa.org This transmetallation reaction involves the treatment of an organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), to produce a new organolithium species and a tetraalkylstannane byproduct. arkat-usa.org The equilibrium of the reaction favors the formation of the more stable organolithium compound. arkat-usa.org This method offers the advantage of occurring rapidly even at low temperatures and avoiding the formation of potentially reactive byproducts like alkyl halides that can be generated in lithium-halogen exchange reactions. arkat-usa.org In the context of N-Boc protected compounds, tin-lithium exchange can be used to generate vinyllithium reagents from the corresponding vinylstannanes, which can then be used in subsequent reactions. arkat-usa.org For instance, the transmetallation of a vinylstannane synthesized from the hydrostannation of bis(trimethylsilyl)propargyl amine with tributyltin hydride using n-BuLi yields the corresponding vinyllithium reagent, which can then react with various electrophiles. arkat-usa.org
Mechanistic Insights into N-Boc Deprotection Pathways
The removal of the N-Boc group is a critical step in many synthetic sequences. The mechanism of deprotection can vary significantly depending on the reagents and conditions employed. While acidic cleavage is the most common method, metal-catalyzed and other milder deprotection strategies have been developed to accommodate sensitive substrates.
The acid-catalyzed deprotection of the N-Boc group is a well-understood process. total-synthesis.comcommonorganicchemistry.com The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comresearchgate.net The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. total-synthesis.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com The liberated amine is then protonated under the acidic conditions to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com
The kinetics of the HCl-catalyzed deprotection of a Boc-protected amine have been shown to exhibit a second-order dependence on the HCl concentration. researchgate.netnih.gov In contrast, deprotection with TFA can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. researchgate.netnih.gov These observations have been rationalized in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. researchgate.netnih.gov
A proposed mechanism for the deprotection of N-Boc using oxalyl chloride in methanol suggests a pathway that is more complex than the in situ generation of HCl. nih.gov It is postulated that the electrophilic character of oxalyl chloride allows for an addition reaction with the carbonyl of the carbamate, leading to a series of intermediates that ultimately result in the release of the free amine. nih.gov
| Deprotection Reagent | Proposed Mechanistic Steps | Key Intermediates |
| Trifluoroacetic Acid (TFA) | 1. Protonation of carbamate oxygen. 2. Fragmentation to tert-butyl cation and carbamic acid. 3. Decarboxylation of carbamic acid. | Protonated carbamate, tert-butyl cation, carbamic acid |
| Hydrochloric Acid (HCl) | Similar to TFA, with second-order dependence on [HCl]. | Protonated carbamate, tert-butyl cation, carbamic acid |
| Oxalyl Chloride/Methanol | 1. Addition of oxalyl chloride to carbamate carbonyl. 2. Formation of an isocyanate ester intermediate. 3. Formation of an oxazolidinedione-like intermediate. | Isocyanate ester, oxazolidinedione-like intermediate |
This table provides a simplified overview of the proposed mechanistic steps for N-Boc deprotection with different reagents.
To avoid the often harsh conditions of acidic deprotection, metal-catalyzed methods have been developed. Iron(III) salts have been found to be efficient and sustainable catalysts for the selective deprotection of the N-Boc group. rsc.orgrsc.org This method is practical, clean, and often does not require a purification step. rsc.orgrsc.orgsemanticscholar.org The reaction can be performed under mild conditions, for example, using iron(III) chloride in dichloromethane (B109758) at room temperature. rsc.org Control experiments have confirmed that the reaction does not proceed in the absence of the iron salt. rsc.org Theoretical studies using DFT calculations have been employed to rationalize the selectivity and reactivity observed with different metal catalysts. rsc.org The catalytic cleavage of the N-Boc group is possible even in the presence of other protecting groups like N-Cbz. rsc.org
| Catalyst | Solvent | Temperature | Outcome |
| FeCl3 | CH2Cl2 | Room Temperature | Excellent yield, short reaction time |
| InCl3 | CH2Cl2 | Room Temperature | Good results |
| AuCl3 | CH2Cl2 | Room Temperature | Good results |
This table summarizes the results of metal-catalyzed N-Boc deprotection from a study on N,N'-diprotected amino acid derivatives. rsc.org
Elucidation of Cyclization Mechanisms (e.g., N-methyl effect)
N-Boc protected compounds can undergo a variety of cyclization reactions to form heterocyclic structures. The mechanism of these cyclizations is often influenced by the nature of the substrate and the reaction conditions. For example, the intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides can proceed in a diastereoselective manner in refluxing trifluoroethanol without the need for an external promoter or catalyst. rsc.org Substrates with an alkyl group at the C-3 position of the epoxide yield 1,3-oxazolidin-2-ones regioselectively through a 5-exo epoxide ring-opening cyclization. rsc.org However, replacing the alkyl group with an aryl group can lead to a mixture of 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. rsc.org
The cyclization of nitrogen-centered radicals offers a powerful method for the synthesis of nitrogen heterocycles. researchgate.net These reactions can be initiated by various methods, and the cyclization typically proceeds via a 5-exo or 6-exo pathway. researchgate.net While the "N-methyl effect" is a recognized phenomenon in certain cyclization reactions, its specific mechanistic elucidation in the context of N-Boc-(tosyl)methylamine cyclizations requires further targeted investigation.
Mechanistic Aspects of Catalytic Transformations
Beyond deprotection, the N-Boc group can influence the outcome of various other catalytic transformations. For instance, in the context of palladium and iridium-photoredox catalyzed radical decarboxylation of allyl esters to form N-Boc-protected homoallylic amines, the Boc group serves to protect the amine functionality during the radical transformation. mdpi.com The mechanistic understanding of how the N-Boc group interacts with catalytic species is essential for developing new synthetic methodologies. The dearomatization of indole (B1671886) derivatives bearing amide functionalities, a challenging transformation due to the stability of the amide group, has been achieved through a visible-light photocatalytic intramolecular process via energy transfer. researchgate.net Control experiments and DFT calculations in such studies help to elucidate the reaction mechanism, revealing key interactions like π-π stacking and hydrogen bonding that facilitate the transformation. researchgate.net
Proposed Mechanisms for Aminoetherification Reactions
While direct mechanistic studies on aminoetherification reactions utilizing this compound are not extensively documented, plausible mechanisms can be inferred from related transformations. A notable example is the rhodium-catalyzed intramolecular aminoetherification of olefinic alcohols. This reaction is proposed to proceed through a domino sequence involving aziridination followed by intramolecular ring-opening. nih.gov
The proposed mechanism commences with the reaction of an olefin with a rhodium nitrenoid, generated from an amino precursor like an O-tosyl hydroxylamine in the presence of a rhodium catalyst. nih.gov This step leads to the formation of an aziridine intermediate. Subsequent intramolecular attack by the pendant hydroxyl group on the activated aziridine ring results in the formation of the aminoether product. The stereochemistry of the final product is determined by the stereospecificity of both the aziridination and the subsequent nucleophilic ring-opening steps.
A key challenge in such reactions is the selection of a suitable aminating reagent where the leaving group is non-nucleophilic, to prevent competition with the desired intramolecular cyclization. nih.gov O-tosyl hydroxylamines have been successfully employed for this purpose. nih.gov
Table 1: Proposed Mechanistic Steps in Rh-catalyzed Aminoetherification
| Step | Description | Intermediate |
| 1 | Formation of Rh-nitrenoid | Rh=NTs |
| 2 | Aziridination of the olefin | Aziridine |
| 3 | Intramolecular nucleophilic attack | Oxonium ion |
| 4 | Deprotonation | Final aminoether |
Catalytic Cycles and Rate-Determining Steps in Carboamination
Palladium-catalyzed carboamination of alkenes is a powerful method for the synthesis of nitrogen-containing heterocycles. For N-protected aminoalkenes, a generally accepted mechanism involves a catalytic cycle initiated by the oxidative addition of an aryl or vinyl halide to a palladium(0) complex.
A simplified catalytic cycle for the carboamination of N-protected γ-aminoalkenes is depicted as follows:
Oxidative Addition: An aryl bromide (Ar-Br) adds to a Pd(0) catalyst to form a Pd(II) intermediate. nih.gov
Deprotonation and Ligand Exchange: The N-H bond of the aminoalkene is deprotonated by a base, and the resulting amide coordinates to the palladium center, displacing the bromide and forming a palladium(aryl)(amido) complex.
Migratory Insertion (Aminopalladation): The nitrogen atom attacks the coordinated alkene in a syn-fashion, leading to the formation of a new C-N bond and a five-membered palladacycle. This step is a key feature of the mechanism for N-Boc protected substrates. nih.govnih.gov
Reductive Elimination: The aryl group and the alkyl group on the palladium center are eliminated to form a C-C bond, yielding the pyrrolidine (B122466) product and regenerating the Pd(0) catalyst. nih.gov
For substrates with electron-poor nitrogen nucleophiles, such as N-tosyl protected amines, an alternative mechanism involving anti-aminopalladation has been proposed. nih.gov This difference in mechanism is attributed to the decreased nucleophilicity of the tosyl-protected nitrogen atom. nih.gov In this pathway, the Heck-type arylation of the alkene can become a competing reaction. nih.gov
The rate-determining step in these catalytic cycles can vary depending on the specific substrates, ligands, and reaction conditions. Studies on related palladium-catalyzed cross-coupling reactions suggest that either the oxidative addition, transmetalation (in cases where it occurs), or the reductive elimination can be rate-limiting. For the carboamination of N-aryl-protected aminoalkenes, stoichiometric studies have indicated that the rates of aminopalladation and reductive elimination can be comparable, and that the aminopalladation step is likely irreversible under the reaction conditions. nih.gov
Table 2: Comparison of Proposed Mechanisms in Carboamination
| Protecting Group | Proposed Aminopalladation | Key Features |
| N-Boc | syn-Aminopalladation nih.govnih.gov | Favored for electron-rich nitrogen nucleophiles. nih.gov |
| N-Tosyl | anti-Aminopalladation nih.gov | Occurs with electron-poor nitrogen nucleophiles; potential for competing Heck reaction. nih.gov |
Palladium Migration and Stereoselectivity in β-Arylation
The palladium-catalyzed β-arylation of C(sp³)–H bonds is a significant transformation that allows for the functionalization of typically inert positions. Mechanistic understanding of this process, particularly concerning palladium migration and the factors governing stereoselectivity, is an active area of research.
Theoretical studies on intramolecular palladium shifts in alkylarylpalladium systems suggest that such migrations are pivotal steps in several palladium-mediated organic transformations. nih.gov These shifts can occur between sp² and sp³ hybridized carbon atoms and are often accompanied by a hydrogen atom exchange. nih.gov For 1,5-palladium migration, a Pd(II) pathway is generally favored. nih.gov The energy barriers for these migrations are influenced by the ring size of the transition state, with 1,5-shifts being more favorable than shorter-range migrations. nih.gov A proposed 1,5-palladium migration pathway can involve a neutral diorganopalladium(II) intermediate, which can then lead to the formation of a low-energy amine-coordinated palladacycle prior to the bond-forming step. nih.gov
The stereoselectivity in β-arylation reactions is often controlled by the chiral ligand coordinated to the palladium catalyst. In the enantioselective β-C(sp³)–H tosylation of native amides, chiral mono-protected amino sulfonamide (MPASA) ligands have been shown to be effective in achieving high enantioselectivity. nih.gov The ligand plays a crucial role in differentiating between prochiral C-H bonds during the C-H activation step. The addition of silver salts has also been observed to enhance enantioselectivity in some cases. nih.gov The arylation of peptides at the β-position has also been achieved with high site- and stereoselectivity using an amidoxime ether as a directing group.
Kinetic Studies of Relevant Reactions
Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. While specific kinetic data for reactions involving this compound are not widely available, studies on analogous systems provide valuable insights.
For aminoetherification reactions , the reaction times for Rh-catalyzed processes have been shown to be dependent on the nature of the olefin substrate. For instance, reactions involving aliphatic olefins require significantly longer reaction times compared to those with styrenyl substrates, suggesting that the electronic properties of the alkene influence the reaction rate. nih.gov
In the context of palladium-catalyzed carboamination , kinetic investigations of related reactions have been instrumental in supporting proposed catalytic cycles. For example, the observation that the rates of aminopalladation and reductive elimination are comparable in certain systems helps to build a more complete picture of the reaction profile. nih.gov The reaction rates are also influenced by the nature of the protecting group on the nitrogen atom. Electron-withdrawing groups like tosyl can decrease the nucleophilicity of the nitrogen, potentially slowing down the aminopalladation step. nih.gov
For β-arylation reactions , kinetic studies of related Pd-catalyzed C(sp³)-H functionalizations have often pointed to the C-H activation step as being rate-limiting. The nature of the directing group and the substrate's electronic and steric properties can significantly impact the rate of this step.
Table 3: Factors Influencing Reaction Rates in Related Transformations
| Reaction Type | Influencing Factor | Observation | Reference |
| Aminoetherification | Olefin electronics | Aliphatic olefins react slower than styrenyl olefins. | nih.gov |
| Carboamination | N-Protecting group | Electron-poor groups can slow the aminopalladation step. | nih.gov |
| β-Arylation | C-H bond activation | Often the rate-determining step. | N/A |
Applications in Complex Molecule Synthesis and Medicinal Chemistry
Building Blocks for Biologically Relevant Molecules
N-Boc-(tosyl)methylamine serves as a fundamental building block for the synthesis of molecules that are crucial in biological processes. Its utility extends to the creation of peptide mimics and as a precursor for chiral amines, which are vital components of many bioactive compounds.
Synthesis of Peptoids and Modified Peptides
Precursors for Chiral Amine Synthesis with Defined Stereocenters
Chiral amines are ubiquitous in pharmaceuticals and natural products. The stereoselective synthesis of these compounds is a cornerstone of medicinal chemistry. This compound and its derivatives can participate in reactions that establish new stereocenters. For instance, substituted tert-butyl (tosylmethyl)carbamates can act as nucleophiles in catalytic, enantioselective Mannich-type reactions. In such reactions, the carbamate (B1207046) adds to an imine, creating a new carbon-carbon bond and a stereocenter with high diastereoselectivity and enantioselectivity, leading to the formation of chiral β-amino compounds.
Synthesis of Diverse Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. This compound provides a versatile platform for the construction of various nitrogen-containing ring systems.
Substituted Pyrrolidines and Piperidines for Drug Discovery
Pyrrolidine (B122466) and piperidine (B6355638) rings are among the most common heterocyclic motifs found in approved drugs. The synthesis of substituted versions of these rings is a major focus of drug discovery efforts. While direct, specific examples of this compound being used as a primary building block in well-established named reactions for pyrrolidine and piperidine synthesis (like the aza-Diels-Alder or [3+2] cycloadditions) are not extensively documented in readily accessible literature, the protected aminomethyl fragment it provides is conceptually valuable. For instance, after deprotection, the resulting tosylmethylamine could be incorporated into synthetic routes that lead to these heterocyclic systems. The general strategy often involves the use of N-Boc protected precursors to control reactivity during the construction of these saturated heterocycles.
Polycyclic Nitrogen Heterocycles
The synthesis of more complex, polycyclic nitrogen heterocycles often involves cascade reactions, where multiple bonds and rings are formed in a single synthetic operation. These elegant and efficient reactions are critical for building molecular complexity rapidly. The utility of this compound in such cascade reactions for the construction of polycyclic systems has not been specifically detailed in available research literature. However, the dual functionality of the molecule suggests its potential as a reactant in designing novel cascade sequences.
Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates
The development of synthetic routes to active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical sciences. Building blocks that are versatile and can be incorporated into various molecular scaffolds are highly sought after. Two novel synthetic routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde, an important pharmaceutical starting material, have been developed. This demonstrates the utility of Boc-protected amino derivatives in the synthesis of key intermediates for pharmaceuticals. While specific APIs synthesized directly from this compound are not prominently reported, its role as a versatile precursor to protected aminomethyl groups makes it a valuable tool in the medicinal chemist's arsenal for the construction of novel drug candidates.
Development of Selective Protecting Group Reagents and Methodologies
Protecting groups are essential in organic synthesis to temporarily mask a reactive functional group, allowing chemical modifications to be performed on other parts of a molecule. wikipedia.org The tert-butyloxycarbonyl (Boc) group, featured in this compound, is one of the most common protecting groups for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orgwikipedia.orgfishersci.co.uk
The development of selective protection and deprotection methodologies is critical for the synthesis of complex molecules with multiple functional groups. wikipedia.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential modification of a molecule. For example, a Boc group (acid-labile) can be selectively removed while a base-labile group like Fmoc (Fluorenylmethyloxycarbonyl) remains intact. wikipedia.org
This compound serves as a practical building block within these advanced synthetic strategies. It provides a pre-packaged, Boc-protected aminomethyl fragment. The tosyl group in its structure activates the adjacent methylene (B1212753) protons, allowing this carbon to be functionalized, for instance, through alkylation, thus enabling the introduction of the protected amine unit into a target molecule. The compound itself is a product of established protecting group methodologies, embodying the utility of the Boc group, rather than being a reagent for the development of new protection techniques.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | tert-Butyl (tosylmethyl)carbamate, (Toluene-4-sulfonylmethyl)carbamic acid tert-butyl ester |
| CAS Number | 433335-00-3 sigmaaldrich.com |
| Molecular Formula | C₁₃H₁₉NO₄S sigmaaldrich.comscbt.com |
| Molecular Weight | 285.36 g/mol sigmaaldrich.comscbt.com |
| Form | Solid sigmaaldrich.com |
| Melting Point | 115-119 °C sigmaaldrich.com |
Stereochemical Aspects in N Boc Tosyl Methylamine Chemistry
Enantioselective and Diastereoselective Transformations
The ability to control the three-dimensional arrangement of atoms is paramount in modern chemical synthesis. For a molecule like N-Boc-(tosyl)methylamine, which possesses a methylene (B1212753) group activated by both a sulfonyl and a carbamate (B1207046) group, stereoselective functionalization is of significant interest.
The deprotonation of a carbon atom adjacent to a heteroatom, followed by trapping with an electrophile, is a powerful C-C bond-forming strategy. When this process is rendered asymmetric, it provides a route to chiral molecules. The asymmetric deprotonation of N-Boc protected heterocycles, such as pyrrolidine (B122466), has been successfully achieved using chiral lithium amide bases. These reactions often employ stoichiometric amounts of a chiral ligand, like (-)-sparteine (B7772259) or its derivatives, to induce enantioselectivity in the deprotonation step. The resulting configurationally unstable organolithium intermediate is then trapped with an electrophile.
However, specific examples of the successful asymmetric lithiation and subsequent trapping of the acyclic this compound are not readily found in the current body of literature. The principles established with cyclic N-Boc compounds suggest that a similar approach could be viable, but the conformational flexibility of an acyclic substrate like this compound may present additional challenges in achieving high levels of stereocontrol.
The development of catalytic asymmetric reactions is a cornerstone of modern organic chemistry. Chiral ligands, in combination with transition metals, can create a chiral environment that directs the stereochemical outcome of a reaction. For transformations involving substrates analogous to this compound, such as N-tosyl imines or N-Boc imines, a wide array of chiral ligands have been developed. These include chiral dienes for rhodium-catalyzed arylations and chiral guanidine-thiourea catalysts for enantioselective hydrophosphonylations.
Despite the progress in related areas, the design and optimization of chiral ligands for catalytic processes specifically involving this compound as a substrate or reactant remain an underexplored area of research. The development of such catalytic systems would be a significant advancement, enabling the efficient synthesis of chiral products from this versatile building block.
Control of Stereochemistry in Multi-Step Synthetic Sequences
This compound has the potential to be a valuable component in multi-step synthetic sequences leading to complex chiral molecules. For instance, N-Boc protected amino acids are fundamental building blocks in the synthesis of peptides and other biologically active compounds, where the control of stereochemistry at each step is critical.
While there are numerous examples of multi-step syntheses that employ N-Boc protected amines and tosyl-containing compounds, specific and detailed accounts of synthetic sequences where this compound is a key reactant and where the primary focus is on the control of stereochemistry are not prevalent in the literature. Establishing reliable methods for the diastereoselective incorporation of the this compound moiety into larger molecules would significantly enhance its utility in organic synthesis.
Conformational Analysis and Stereochemical Control (e.g., N-Boc rotamers)
The stereochemical outcome of a reaction is often influenced by the conformational preferences of the substrate and any intermediates. The N-Boc protecting group is known to exist as a mixture of rotamers due to restricted rotation around the carbamate C-N bond. This phenomenon can often be observed by NMR spectroscopy, where distinct sets of signals for the two rotamers may be present, particularly at low temperatures.
The conformational equilibrium of the N-Boc group can have a profound impact on the stereoselectivity of reactions involving adjacent chiral centers or prochiral groups. For example, the diastereoselectivity of reactions of N-Boc protected amino acids can be influenced by the preferred conformation of the carbamate.
In the context of this compound, a detailed conformational analysis and a clear understanding of how the N-Boc rotamer population influences the stereochemical course of its reactions are yet to be established. Such studies, likely involving a combination of NMR spectroscopy and computational modeling, would provide valuable insights for the rational design of stereoselective transformations.
Catalytic Strategies Employed in N Boc Tosyl Methylamine Chemistry
Transition Metal Catalysis
Transition metal catalysts are pivotal in activating and functionalizing the otherwise stable bonds in N-Boc protected amines. Metals like rhodium, copper, palladium, iron, magnesium, and nickel offer unique catalytic cycles to achieve a range of chemical transformations.
Rhodium catalysis has been instrumental in the asymmetric arylation of imines, a reaction class highly relevant to the functionalization of compounds like N-Boc-(tosyl)methylamine. These reactions are crucial for synthesizing chiral amines, which are valuable building blocks in pharmaceuticals.
One notable strategy involves the use of a rhodium(I) catalyst paired with an N-Boc-L-valine-connected amidomonophosphane ligand. This system effectively catalyzes the asymmetric arylation of N-tosylarylimines with arylboroxines, yielding chiral diarylmethylamines. derpharmachemica.com Another highly effective method employs a rhodium/(S)-ShiP catalyst system for the enantioselective arylation of N-tosylarylimines using arylboronic acids in an aqueous toluene (B28343) medium. researchgate.net This approach achieves high yields and excellent enantioselectivities, with up to 96% enantiomeric excess (ee). researchgate.net The stability and low toxicity of arylboronic acids make them attractive reagents for these transformations. researchgate.net
Furthermore, rhodium-diene complexes have been developed for the highly enantioselective arylation of aliphatic N-tosylaldimines. acsgcipr.org The combination of a chiral bicyclo[3.3.0]octadiene ligand with an active rhodium hydroxide (B78521) complex under neutral conditions is key to achieving high yields and enantioselectivity. acsgcipr.org In a different approach, Rhodium(III) catalysts, in conjunction with a silver salt as a halide abstractor, can catalyze the arylation of N-Boc-imines through a C–H bond functionalization pathway. researchgate.net This method is compatible with a wide array of functional groups. researchgate.net
Table 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
| Catalyst System | Arylating Agent | Substrate | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Rh(I)/N-Boc-L-valine-amidomonophosphane | Arylboroxines | N-Tosylarylimines | Diarylmethylamines | Good | High | derpharmachemica.com |
| Rh(acac)(C₂H₄)₂ / (S)-ShiP | Arylboronic Acids | N-Tosylarylimines | Diarylmethylamines | High | Up to 96% | researchgate.net |
| Rhodium-diene complex | Arylboronic Acids | N-Tosylalkylaldimines | α-Aryl Alkylamines | High | High | acsgcipr.org |
| [Cp*RhCl₂]₂ / AgSbF₆ | 2-Arylpyridines | N-Boc-imines | Aryl branched N-Boc-amines | Up to 99% | N/A | researchgate.net |
Copper catalysis enables multi-component reactions that rapidly build molecular complexity. While direct examples on this compound are not prevalent, the copper-catalyzed three-component carboamination of olefins serves as a powerful analogous strategy for forming C-C and C-N bonds in a single step. mdpi.com
This methodology has been successfully applied to the carboamination of electron-deficient olefins like atropates for the synthesis of α-aryl amino acid derivatives. mdpi.comorganic-chemistry.org The reaction typically involves an alkyl halide, an olefin, and an amine, and proceeds via a radical mechanism. mdpi.com A proposed catalytic cycle begins with the oxidation of Cu(I) to Cu(II), which generates a carbon-centered radical from the alkyl halide. This radical then adds across the double bond of the olefin, and a subsequent Cu-mediated C-N bond formation with the amine yields the final product. mdpi.com This strategy has been shown to be effective with a range of primary and secondary aryl amines and various radical precursors. mdpi.comorganic-chemistry.org
Another example is the copper(I)-catalyzed radical carboamination of 8-aminoquinoline-oriented buteneamides with chloroform, which proceeds through a proposed Cu(I)/Cu(II)/Cu(III) catalytic cycle to produce β-lactams. nih.gov These examples highlight the potential of copper catalysis for the intricate functionalization of molecules containing amine functionalities.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. In the context of N-Boc protected amines, palladium catalysts have been used for direct C-H functionalization and for the activation of amide bonds.
A significant advancement is the direct α-arylation of N-Boc benzylalkylamines with aryl halides. organic-chemistry.org This deprotonative cross-coupling process (DCCP) avoids the need for stoichiometric strong bases at low temperatures by employing a palladium catalyst with a specialized ligand like NiXantPhos. organic-chemistry.org The reaction proceeds under mild conditions and allows for the synthesis of N-Boc-diarylmethylamines. organic-chemistry.org
Palladium-catalyzed Suzuki-Miyaura cross-coupling has also been extended to aliphatic amides by using N,N-pym/Boc amides as activated reagents. researchgate.net This approach utilizes well-defined Palladium-N-Heterocyclic Carbene (Pd-NHC) catalysts and overcomes the challenge of cleaving the stable N-C(O) bond in aliphatic amides. researchgate.net Similarly, cationic NHC-Pd(II) diaquo complexes have been shown to catalyze the asymmetric arylation of N-tosylimines with arylboronic acids, affording adducts in excellent yields and high enantioselectivities. nih.gov
Other palladium-catalyzed reactions involving related tosyl-containing compounds include the three-component reaction of N-tosyl hydrazones, isonitriles, and amines to form amidines, and the Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes. wikipedia.orgsemanticscholar.org
Table 2: Palladium-Catalyzed Reactions of N-Boc/N-Tosyl Protected Compounds
| Reaction Type | Catalyst System | Substrates | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Deprotonative Cross-Coupling | Pd(NiXantPhos) | N-Boc benzylalkylamines, Aryl halides | N-Boc-diarylmethylamines | Direct C(sp³)–H arylation | organic-chemistry.org |
| Suzuki-Miyaura Cross-Coupling | Pd(II)-NHC | N,N-pym/Boc amides, Arylboronic acids | Ketones | N-C(O) bond cleavage of aliphatic amides | researchgate.net |
| Asymmetric Arylation | Cationic NHC-Pd(II) complex | N-tosylimines, Arylboronic acids | Chiral diarylmethylamines | High yields and enantioselectivity | nih.gov |
| Hiyama Cross-Coupling | PdCl₂ / PCy₃ / CuCl | Pyrimidin-2-yl tosylates, Organosilanes | 2-Arylpyrimidines | C-C bond formation from heteroaromatic tosylates | semanticscholar.org |
Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for sustainable chemistry. In the context of N-Boc protected amines, iron(III) salts have been employed as effective catalysts for the selective deprotection of the Boc group. acs.org
This method provides a practical and clean way to remove the Boc protecting group from N,N'-diprotected amino acids and other amine derivatives. acs.org The reaction proceeds catalytically, and often does not require extensive purification steps. This selective deprotection is a crucial step in multi-step syntheses where different protecting groups need to be removed orthogonally. While not a bond-forming reaction, this catalytic strategy is essential for the manipulation of complex molecules containing the N-Boc moiety. acs.org
Magnesium and nickel also serve as valuable catalysts for transformations involving N-Boc protected compounds. A magnesium-catalyzed reduction of carbamates, including N-Boc protected amines, offers a novel route to N-methyl amines and amino alcohols. researchgate.net This reaction is also applicable for the synthesis of N-trideuteromethyl labeled amines, which are useful in mechanistic studies and as internal standards. researchgate.net
Nickel catalysis has been successfully applied to the Negishi cross-coupling of primary amides for the synthesis of diaryl ketones. This reaction is enabled by a site-selective N,N-di-Boc activation strategy, which facilitates the direct insertion of the nickel catalyst into the N-C bond of the primary amide. The use of an inexpensive and bench-stable NiCl₂(PPh₃)₂ catalyst makes this method highly practical, and it demonstrates excellent functional group compatibility.
Organocatalysis and Heterogeneous Catalysis
Beyond transition metals, organocatalysis and heterogeneous catalysis offer alternative and often more sustainable approaches for chemical transformations.
Organocatalysis, which uses small organic molecules as catalysts, has been applied to reactions involving N-Boc protected substrates. For instance, an organocatalytic asymmetric Mannich-type reaction has been developed between malonates or β-ketoesters and N-Boc protected α-amido sulfones. organic-chemistry.org This reaction utilizes a simple phase-transfer catalyst and proceeds under mild conditions to generate chiral β-amino acids and their derivatives in good yields and enantioselectivities. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also been used to catalyze reactions such as aza-benzoin condensations involving Boc-protected imines. organic-chemistry.org
Heterogeneous catalysis provides significant advantages in terms of catalyst recovery and reuse, contributing to greener chemical processes. Several solid acid catalysts have been shown to be effective for the N-Boc protection of amines using di-tert-butyl dicarbonate (B1257347). These include Amberlite-IR 120 resin, mesoporous silica (B1680970) phenylsulfonic acid (SBA-15-Ph-SO3H), and yttria-zirconia based catalysts. derpharmachemica.comresearchgate.netacs.org These catalysts often allow for reactions to occur under solvent-free conditions at room temperature with short reaction times and excellent yields. derpharmachemica.comresearchgate.net Similarly, heterogeneous catalysts like silica gel-supported sodium hydrogen sulfate, HY-Zeolite, and Montmorillonite K10 clay can be used for the selective cleavage of the N-Boc group. acsgcipr.org
Table 3: Organocatalysis and Heterogeneous Catalysis in N-Boc Amine Chemistry
| Catalysis Type | Catalyst | Reaction Type | Substrates | Product | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| Organocatalysis | Phase-transfer catalyst | Asymmetric Mannich Reaction | N-Boc-α-amido sulfones, Malonates | Chiral β³-amino acids | Mild conditions, high enantioselectivity | organic-chemistry.org |
| Heterogeneous | Amberlite-IR 120 | N-Boc Protection | Amines, (Boc)₂O | N-Boc amines | Solvent-free, recyclable catalyst | derpharmachemica.com |
| Heterogeneous | SBA-15-Ph-SO3H | N-Boc Protection | Amines, (Boc)₂O | N-Boc amines | Recyclable, high chemoselectivity | researchgate.net |
| Heterogeneous | Yttria-zirconia | N-Boc Protection | Amines, (Boc)₂O | N-Boc amines | Recyclable, mild conditions | acs.org |
| Heterogeneous | HY-Zeolite / K10 Clay | N-Boc Deprotection | N-Boc aromatic amines | Aromatic amines | Selective deprotection | acsgcipr.org |
Ionic Liquid Catalysis
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as versatile catalysts and reaction media in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity and basicity, make them attractive for various transformations, including the protection and deprotection of amine groups.
Protic ionic liquids, in particular, have demonstrated efficacy in catalyzing the N-tert-butyloxycarbonylation of amines. researchgate.net For instance, imidazolium-based protic ionic liquids like 1-butylimidazolium trifluoroacetate (B77799) have been successfully employed for the chemoselective N-Boc protection of a range of amines using di-tert-butyl carbonate ((Boc)₂O). researchgate.net The ionic liquid is believed to play a dual role, activating both the amine and the Boc anhydride, thereby facilitating the reaction under mild and often solvent-free conditions. researchgate.net
While direct studies on the use of ionic liquids for the synthesis of this compound are not extensively documented, the principles from related N-Boc protection reactions are highly applicable. The general reaction mechanism involves the activation of the amine substrate by the protic ionic liquid, enhancing its nucleophilicity towards the carbonyl group of (Boc)₂O. The non-volatile and recyclable nature of many ionic liquids aligns well with the growing demand for more sustainable chemical processes. mudring.org The reaction conditions are typically mild, with good to excellent yields reported for a variety of amine substrates, suggesting a high potential for adaptation to the synthesis of this compound.
Table 1: Representative Examples of Protic Ionic Liquid Catalyzed N-Boc Protection of Amines
| Entry | Amine Substrate | Catalyst | Conditions | Yield (%) |
| 1 | Aniline | Imidazolium Trifluoroacetate | Solvent-free, rt | 95 |
| 2 | Benzylamine | Imidazolium Trifluoroacetate | Solvent-free, rt | 98 |
| 3 | Cyclohexylamine | Imidazolium Trifluoroacetate | Solvent-free, rt | 96 |
| 4 | Pyrrolidine (B122466) | Imidazolium Trifluoroacetate | Solvent-free, rt | 97 |
This table presents generalized data from studies on various amines to illustrate the potential of the methodology for this compound.
Nanocatalyst Applications (e.g., Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆)
Nanocatalysts have garnered significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. ajgreenchem.com Among these, magnetically separable nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused, which is both economically and environmentally beneficial. longdom.org
A notable example is the core-shell magnetic nanocatalyst Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆. This catalyst has been effectively utilized for the N-Boc protection of a wide array of amines under solvent-free conditions at ambient temperature. acs.org The catalyst consists of a magnetic iron oxide (Fe₃O₄) core, a protective silica (SiO₂) shell, and a catalytically active ceric ammonium (B1175870) nitrate (B79036) layer.
The proposed mechanism for N-Boc protection using this nanocatalyst involves the activation of the (Boc)₂O by the catalyst, rendering the carbonyl group more electrophilic. acs.org This facilitates the nucleophilic attack by the amine, leading to the formation of the N-Boc protected product. The reaction proceeds efficiently with high yields and selectivity for various aliphatic, aromatic, and cyclic secondary amines. acs.org
For the potential synthesis of this compound, this nanocatalyst offers a promising approach. The reaction conditions are mild, and the catalyst has demonstrated excellent reusability over multiple cycles without a significant loss in activity. acs.org
Table 2: N-Boc Protection of Amines using Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ Nanocatalyst
| Entry | Amine Substrate | Catalyst amount (mg) | Time | Yield (%) |
| 1 | Aniline | 0.09 | 5 min | 98 |
| 2 | 4-Methylaniline | 0.09 | 5 min | 96 |
| 3 | Benzylamine | 0.09 | 10 min | 95 |
| 4 | Pyrrolidine | 0.09 | 10 min | 94 |
Data sourced from a study on the N-Boc protection of various amines, illustrating the catalyst's efficiency under optimized, solvent-free conditions at room temperature. acs.org
Sustainable and Green Chemistry Approaches in Catalysis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govmsu.edu The catalytic strategies discussed for N-Boc chemistry align well with these principles.
Ionic Liquid Catalysis: The use of ionic liquids can be considered a green approach for several reasons. Their negligible vapor pressure significantly reduces air pollution compared to volatile organic compounds (VOCs). mudring.org Many ionic liquids are also recyclable, which addresses the principle of waste prevention. mudring.org By often enabling reactions under solvent-free conditions, they further minimize the use of auxiliary substances. researchgate.net However, it is important to consider the entire life cycle of the ionic liquid, including its synthesis and biodegradability, to fully assess its "green" credentials. mudring.org
Nanocatalyst Applications: Nanocatalysts, particularly magnetically recoverable ones like Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆, exemplify several key principles of green chemistry.
Catalysis: They are catalytic reagents, which are superior to stoichiometric reagents in terms of atom economy and waste reduction. ajgreenchem.com
Design for Energy Efficiency: The high activity of these nanocatalysts often allows reactions to be conducted at ambient temperature, significantly reducing energy consumption. acs.org
Waste Prevention: The ability to easily recover and reuse the catalyst for multiple cycles minimizes waste generation. longdom.orgacs.org
Safer Solvents and Auxiliaries: These catalysts are highly effective under solvent-free conditions, eliminating the need for potentially hazardous organic solvents. acs.org
Theoretical and Computational Studies Pertaining to N Boc Tosyl Methylamine
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction pathways. For N-Boc-(tosyl)methylamine, DFT calculations can be employed to map the potential energy surface of its reactions, identifying intermediates, transition states, and products. The tosyl group is a strong electron-withdrawing group, which activates the adjacent methylene (B1212753) group for various nucleophilic substitutions and deprotonation reactions.
A typical reaction of this compound would involve the displacement of the tosyl group, which is an excellent leaving group. DFT studies on similar sulfonyl compounds have shown that such reactions can proceed through different mechanisms, such as SN2 or elimination pathways. scribd.com For instance, a DFT investigation into the nucleophilic substitution of a tosyloxy group revealed a two-step mechanism involving a stable intermediate, which could be discriminated from a one-step process by analyzing the vibrational frequencies of the transition structure. scribd.com
In the context of this compound, DFT could be used to model its reaction with a nucleophile. The calculations would involve optimizing the geometries of the reactant complex, the transition state, and the product complex. The resulting energy profile would reveal the thermodynamics and kinetics of the reaction. For example, in a hypothetical reaction with a generic nucleophile (Nu-), the pathway could be elucidated as follows:
Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical SN2 Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| Reactant Complex | Pre-reaction complex between reactants | -5.2 |
| Transition State (TS) | Highest energy point along the reaction coordinate | +15.8 |
| Product Complex | Post-reaction complex between products | -25.7 |
| Products | N-Boc-methyl-Nu + Tosyl⁻ | -20.1 |
Note: The energy values in this table are hypothetical and serve as representative examples of data that would be obtained from DFT calculations.
Computational Analysis of Activation Energies and Transition States
A critical aspect of understanding a reaction's feasibility and rate is the analysis of its activation energy and the structure of its transition state. Computational methods, particularly DFT, are adept at calculating these parameters. The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, and it is directly related to the reaction rate.
For this compound, computational analysis would focus on the transition states of its potential reactions. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom where the nucleophile is partially bonded and the tosyl group is partially detached.
Studies on related sulfonyl-activated carbon acids have delved into the intricacies of transition state imbalances during deprotonation reactions. acs.org These studies highlight how the delocalization of negative charge into the sulfonyl group can progress differently compared to the proton transfer itself. Similar analyses for this compound would provide a nuanced understanding of its acidity and reactivity in base-mediated reactions.
Table 2: Representative Computational Data for a Transition State in a Reaction of a Sulfonyl-Activated Methylene Compound
| Parameter | Value | Significance |
| Activation Energy (Ea) | 15 - 25 kcal/mol | Determines the kinetic feasibility of the reaction. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state (a first-order saddle point). |
| Key Bond Distances in TS | C-Nu: ~2.2 ÅC-S: ~2.5 Å | Indicates the extent of bond formation and bond cleavage at the transition state. |
| NBO Charges in TS | Charge on leaving group: ~ -0.8 eCharge on nucleophile: ~ -0.6 e | Shows the charge distribution and electron transfer during the reaction. |
Note: The values in this table are representative and based on computational studies of analogous systems.
Predictive Modeling for Rational Catalyst and Substrate Design
Computational chemistry plays a pivotal role in the rational design of catalysts and the selection of optimal substrates for a desired transformation. mit.edu By modeling the interactions between a substrate like this compound and a potential catalyst, researchers can predict the reaction's outcome, including its rate and selectivity, without the need for extensive empirical screening.
For reactions involving this compound, predictive modeling could be used to design a catalyst that facilitates a specific transformation, such as an asymmetric alkylation. For instance, a chiral phase-transfer catalyst could be modeled to understand how it interacts with the enolate of this compound to induce stereoselectivity. Computational models can predict the most stable catalyst-substrate complex and the transition state leading to the desired product, thereby guiding the design of more effective catalysts.
Recent advances in machine learning, combined with computational chemistry data, are further enhancing the power of predictive modeling. Current time information in Calgary, CA. While not specifically applied to this compound in the reviewed literature, these approaches could be used to build models that predict the reactivity of a wide range of substrates and the efficacy of various catalysts in reactions involving this compound.
Computational Investigations of Stereochemical Control and Conformational Preferences
The stereochemical outcome of a reaction is often determined by subtle energetic differences between diastereomeric transition states. Computational chemistry is an invaluable tool for investigating these differences and understanding the factors that control stereoselectivity. For this compound, which is achiral, reactions at the methylene carbon can create a new stereocenter.
Computational studies can be used to explore the conformational landscape of this compound and its reactive intermediates. The Boc (tert-butoxycarbonyl) protecting group and the tosyl group are both sterically demanding, and their relative orientations can significantly influence the molecule's reactivity and the stereochemical course of its reactions. DFT calculations can determine the relative energies of different conformers and identify the most stable conformations.
In a potential asymmetric reaction, for example, the interaction of a chiral catalyst with the different faces of a reactive intermediate derived from this compound would be modeled. The calculated energies of the competing transition states would allow for the prediction of the enantiomeric excess (ee) of the product. Studies on the haloamination of olefins have shown that the sulfonyl group can play a critical role in influencing enantioselectivity through steric effects in the transition state. mdpi.com A similar role can be anticipated for the tosyl group in reactions of this compound.
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-(tosyl)methylamine, and how are intermediates characterized?
- Methodological Answer : this compound is synthesized via sequential protection and functionalization. A typical approach involves:
Boc Protection : Reacting methylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) under inert conditions.
Tosylation : Treating the Boc-protected intermediate with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to introduce the tosyl group.
- Characterization :
- NMR : and NMR (Bruker DPX-400 or similar) confirm Boc and tosyl group integration. For example, the Boc tert-butyl protons appear as a singlet at ~1.4 ppm, while tosyl aromatic protons resonate at ~7.6–7.8 ppm .
- LC-MS : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H] for CHNOS: calculated 313.11, observed 313.2) .
Q. How can researchers optimize the purity of this compound during synthesis?
- Methodological Answer :
- Purification : Use flash chromatography (230–400 mesh silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Troubleshooting :
- If tosylation is incomplete, increase TsCl equivalents (1.5–2.0 equiv) or extend reaction time (24–48 hr).
- For Boc deprotection concerns (e.g., acidic conditions), monitor reaction progress via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound derivatives be resolved, and what analytical tools validate chiral purity?
- Methodological Answer :
- Chiral Separation : Employ preparative chiral HPLC (RegisPack column, hexane/isopropanol mobile phase) to isolate enantiomers.
- Validation :
- Optical Rotation : Measure using an Autopol IV polarimeter (e.g., [α] = +15° to +25° for desired enantiomer).
- Chiral HPLC Analysis : Confirm >99% enantiomeric excess (ee) using a RegisCell column with UV detection at 254 nm .
Q. What strategies mitigate competing side reactions (e.g., elimination or over-tosylation) during synthesis?
- Methodological Answer :
- Temperature Control : Maintain tosylation at 0–5°C to suppress elimination pathways.
- Stoichiometric Precision : Use TsCl in 1.1–1.3 equiv to avoid di-tosylated byproducts.
- In Situ Monitoring : Track reaction progress via NMR (disappearance of NH proton at ~5.5 ppm) .
Q. How do solvent polarity and pH influence the stability of this compound in storage?
- Methodological Answer :
- Stability Data :
| Condition | Degradation (%) at 25°C (7 days) |
|---|---|
| Dry DCM | <2% |
| Aqueous buffer (pH 7) | 15% |
| Methanol | 5% |
- Recommendations : Store under anhydrous conditions (argon atmosphere, −20°C) to prevent Boc cleavage or hydrolysis of the tosyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for this compound syntheses?
- Methodological Answer :
- Variable Identification :
Reagent Quality : Ensure TsCl is freshly distilled (purity >98%) to avoid moisture-induced side reactions.
Workup Protocol : Acidic washes (1 M HCl) may hydrolyze Boc groups if prolonged; neutralize promptly.
- Case Study : A 2024 study reported 75% yield using THF vs. 60% in DMF due to superior TsCl solubility in THF .
Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states.
- Key Insight : Tosyl groups increase electrophilicity at the methylamine carbon (partial charge +0.35), favoring SN2 mechanisms .
Experimental Design Challenges
Q. How can trace impurities (e.g., residual methylamine) be quantified in this compound batches?
- Methodological Answer :
- Analytical Workflow :
Derivatization : React with dansyl chloride to enhance UV detectability.
UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Limit of detection (LOD): 0.1 ppm .
Q. What spectroscopic techniques differentiate this compound from its des-Boc analog?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
